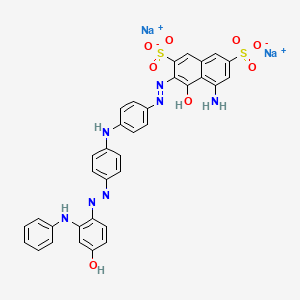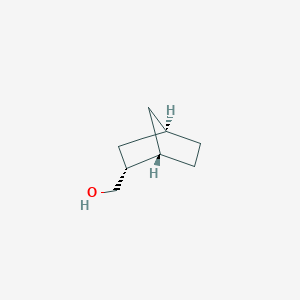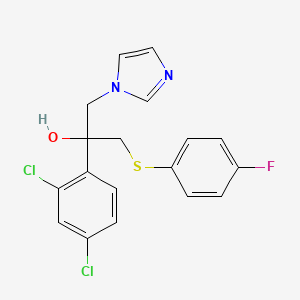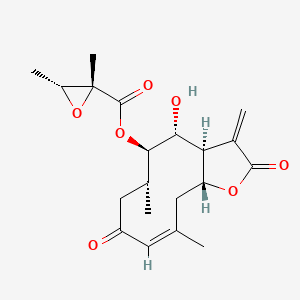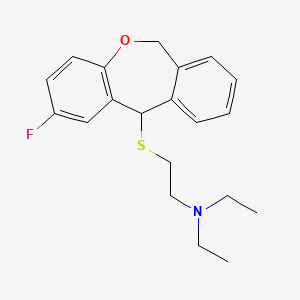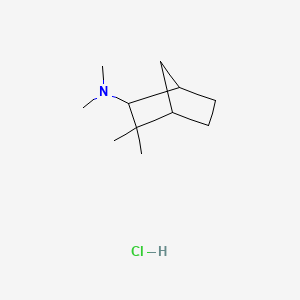
Chlorazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorazepam is a chemical compound with the molecular formula C18H16Cl4N2O3 . It is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorazepam can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with 2,2,2-trichloro-1,1-ethanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Chlorazepam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying its structure and studying its properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing one or more atoms in the this compound molecule with different atoms or groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed:
Scientific Research Applications
Chlorazepam has been extensively studied for its applications in various scientific fields:
Chemistry: this compound is used as a precursor in the synthesis of other benzodiazepine derivatives and as a reagent in chemical research.
Biology: It is used in biological studies to investigate the effects of benzodiazepines on cellular processes and neurotransmitter systems.
Medicine: this compound has been explored for its potential therapeutic uses, including its sedative and anxiolytic properties.
Industry: In industrial applications, this compound is used in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
Chlorazepam exerts its effects through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, this compound induces sedation, muscle relaxation, and anxiolysis. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission and the inhibition of neuronal excitability.
Comparison with Similar Compounds
Chlorazepam is similar to other benzodiazepines such as Diazepam, Clonazepam, and Lorazepam . For example, this compound's higher chlorine content may contribute to its distinct reactivity and stability compared to other benzodiazepines.
Would you like to know more about any specific aspect of this compound?
Properties
CAS No. |
34985-87-0 |
|---|---|
Molecular Formula |
C18H16Cl4N2O3 |
Molecular Weight |
450.1 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;2,2,2-trichloroethane-1,1-diol |
InChI |
InChI=1S/C16H13ClN2O.C2H3Cl3O2/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-9H,10H2,1H3;1,6-7H |
InChI Key |
SDWAACKJISOIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.C(C(Cl)(Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)

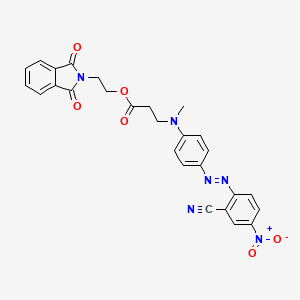
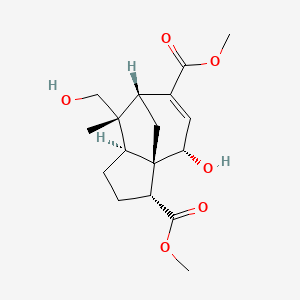
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)

